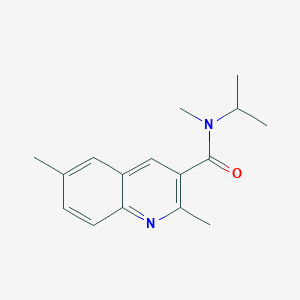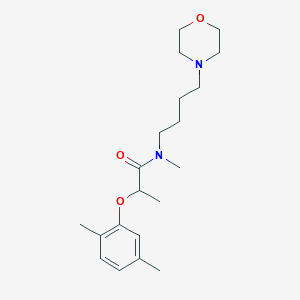![molecular formula C21H24N2O2 B5904743 2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol](/img/structure/B5904743.png)
2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has shown promising results in various laboratory experiments.
科学的研究の応用
2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol has been studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use as an antiviral agent, with promising results against influenza virus and herpes simplex virus. In addition, this compound has been tested for its ability to inhibit the growth of bacteria and fungi.
作用機序
The mechanism of action of 2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol is not fully understood. However, it is believed that this compound works by inhibiting the growth and proliferation of cancer cells, viruses, bacteria, and fungi. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. It has also been shown to induce the expression of genes that are involved in apoptosis. In addition, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol in lab experiments is its broad-spectrum activity against cancer cells, viruses, bacteria, and fungi. This makes it a versatile compound that can be used in various research applications. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects.
One limitation of using 2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in laboratory studies. Another limitation is the lack of information on the long-term effects of this compound on human health.
将来の方向性
There are several future directions for research on 2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol. One direction is to study the compound's mechanism of action in more detail to better understand how it works at the molecular level. Another direction is to test the compound in animal models to evaluate its efficacy and safety in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in different research applications. Finally, more studies are needed to investigate the potential long-term effects of this compound on human health.
合成法
The synthesis of 2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol involves the reaction of 3-ethoxybenzaldehyde and 3-aminomethylquinoline in the presence of ethanol and a base catalyst. The reaction yields the desired compound in good yield and purity. This synthesis method has been optimized for large-scale production and can be easily reproduced in the laboratory.
特性
IUPAC Name |
2-[(3-ethoxyphenyl)methyl-(quinolin-3-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-25-20-8-5-6-17(13-20)15-23(10-11-24)16-18-12-19-7-3-4-9-21(19)22-14-18/h3-9,12-14,24H,2,10-11,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQHFCIMZLNXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(CCO)CC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]pyrrolidin-2-yl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5904661.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5904665.png)
![3-(5-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B5904673.png)


![5-ethyl-2-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)pyridine](/img/structure/B5904695.png)
![1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol](/img/structure/B5904697.png)


![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea](/img/structure/B5904717.png)
![(1S*,4S*)-2-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5904721.png)
![(1S*,4S*)-2-[4-(allyloxy)-3-ethoxybenzoyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B5904739.png)
![N-[1-(hydroxymethyl)propyl]-2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]-N-(2-thienylmethyl)acetamide](/img/structure/B5904747.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-3-(4-hydroxy-2-methylquinolin-3-yl)propanamide](/img/structure/B5904752.png)